1-(3-Fluoropyridin-2-yl)piperazine
Overview
Description
1-(3-Fluoropyridin-2-yl)piperazine is a chemical compound with the molecular formula C₉H₁₂FN₃ and a molecular weight of 181.21 g/mol. This compound is notable for its incorporation of both a fluoropyridine and a piperazine moiety, which imparts unique chemical and biological properties.
Biochemical Analysis
Biochemical Properties
1-(3-Fluoropyridin-2-yl)piperazine plays a crucial role in biochemical reactions, particularly as a selective α2-adrenergic receptor antagonist . This compound interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to displace [3H]clonidine from α2-adrenergic receptors, indicating its high affinity for these binding sites . Additionally, this compound may interact with other receptors and enzymes, modulating their activity and contributing to various biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of α2-adrenergic receptors, leading to changes in intracellular signaling cascades . These interactions can result in altered gene expression and metabolic flux, impacting cellular homeostasis and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to α2-adrenergic receptors, inhibiting their activity and preventing the binding of endogenous ligands . This inhibition can lead to downstream effects on enzyme activity, gene expression, and cellular signaling pathways. The compound’s ability to modulate receptor activity highlights its potential as a therapeutic agent in conditions where α2-adrenergic receptor activity is dysregulated.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating receptor activity and cellular signaling pathways . At higher doses, it may cause toxic or adverse effects, including disruptions in cellular homeostasis and metabolic processes. Threshold effects have been observed, indicating that careful dosage optimization is essential for achieving desired outcomes without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes metabolic processes such as hydroxylation and conjugation, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways can influence the compound’s efficacy and safety, highlighting the importance of understanding its metabolism in the context of therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its biological activity. The compound’s ability to cross cellular membranes and reach specific intracellular targets is crucial for its effectiveness in modulating cellular processes.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its ability to modulate cellular processes. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoropyridin-2-yl)piperazine typically involves the reaction of 2-chloro-3-fluoropyridine with piperazine. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoropyridin-2-yl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the pyridine ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Substitution Reactions: The piperazine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1-(3-Fluoropyridin-2-yl)piperazine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Research: The compound is used in studies investigating the biological activity of fluorinated pyridines and piperazines, including their interactions with biological targets.
Industrial Applications: It is employed in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoropyridine moiety can enhance the compound’s binding affinity to these targets, while the piperazine ring can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied .
Comparison with Similar Compounds
2-Fluoropyridine: Similar in structure but lacks the piperazine moiety.
3-Fluoropyridine: Another fluorinated pyridine with different substitution patterns.
N-aryl-4-(6-(2-fluoropyridin-3-yl)quinazolin-2-yl)piperazine-1-carboxamide: A more complex derivative with additional functional groups.
Uniqueness: 1-(3-Fluoropyridin-2-yl)piperazine is unique due to the combination of the fluoropyridine and piperazine moieties, which imparts distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and industrial processes, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(3-fluoropyridin-2-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYRNHPSWLCJKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70234552 | |
Record name | 1-(3-Fluoro-2-pyridinyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70234552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85386-84-1 | |
Record name | 1-(3-Fluoro-2-pyridinyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085386841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Fluoro-2-pyridinyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70234552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-fluoropyridin-2-yl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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